Afmocm
Afmocm
Brand Name:
Vulcanchem
CAS No.:
127862-46-8
VCID:
VC21223069
InChI:
InChI=1S/C19H15NO9/c1-25-10-6-11-15(19(24)4-5-26-18(19)28-11)16-14(10)8-2-3-9(13(8)17(23)29-16)20-27-7-12(21)22/h4-6,18,24H,2-3,7H2,1H3,(H,21,22)/b20-9+/t18-,19-/m1/s1
SMILES:
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O
Molecular Formula:
C19H15NO9
Molecular Weight:
401.3 g/mol
Afmocm
CAS No.: 127862-46-8
Cat. No.: VC21223069
Molecular Formula: C19H15NO9
Molecular Weight: 401.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127862-46-8 |
|---|---|
| Molecular Formula | C19H15NO9 |
| Molecular Weight | 401.3 g/mol |
| IUPAC Name | 2-[(E)-[(3R,7R)-3-hydroxy-11-methoxy-18-oxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-16-ylidene]amino]oxyacetic acid |
| Standard InChI | InChI=1S/C19H15NO9/c1-25-10-6-11-15(19(24)4-5-26-18(19)28-11)16-14(10)8-2-3-9(13(8)17(23)29-16)20-27-7-12(21)22/h4-6,18,24H,2-3,7H2,1H3,(H,21,22)/b20-9+/t18-,19-/m1/s1 |
| Standard InChI Key | KDQXYCUSOMGQMS-CXHUKFPDSA-N |
| Isomeric SMILES | COC1=C2C3=C(/C(=N/OCC(=O)O)/CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O |
| SMILES | COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
| Canonical SMILES | COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator